Heptadecafluoroisooctanesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecafluoroisooctanesulphonamide is an organic compound with the chemical formula C8H2F17NO2S and a molecular weight of 499.1448344 . It is a colorless to pale yellow crystalline solid or powder that is almost insoluble in water but soluble in organic solvents . This compound is primarily used as an additive in electrochemical solutions and as a surfactant to improve the stability and wetting properties of solutions .
Vorbereitungsmethoden
Heptadecafluoroisooctanesulphonamide can be synthesized through the ammonolysis of octafluoroisooctyl sulfate . This reaction involves the addition of ammonia or ammonium hydroxide to octafluoroisooctyl sulfate in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Heptadecafluoroisooctanesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include ammonia, ammonium hydroxide, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products: The primary products of these reactions depend on the specific reagents and conditions used but generally include modified sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadecafluoroisooctanesulphonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of heptadecafluoroisooctanesulphonamide involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and improves the wetting properties of solutions. In electrochemical applications, it enhances the stability of the solution, leading to more efficient electrochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Heptadecafluoroisooctanesulphonamide is unique due to its high fluorine content and specific structural properties. Similar compounds include:
Perfluorooctanesulfonamide (PFOSA): Another fluorinated sulfonamide with similar surfactant properties.
Perfluorooctanoic acid (PFOA): A related compound used in various industrial applications but with different chemical properties.
Perfluorooctanesulfonic acid (PFOS): Known for its use in firefighting foams and other industrial applications.
These compounds share some functional similarities but differ in their specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
93894-56-5 |
---|---|
Molekularformel |
C8H2F17NO2S |
Molekulargewicht |
499.15 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI-Schlüssel |
LIDOVKZSCIIYGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.